molecular formula C10H13BrO2 B12225066 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B12225066
M. Wt: 245.11 g/mol
InChI Key: YCFGJEUKLHTOAS-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a functionalized bicyclic compound designed for advanced research and development. Its core structure is based on a dimethylbicyclo[2.2.1]heptane skeleton, a framework of high interest in medicinal chemistry due to its structural similarity to natural terpene scaffolds . The presence of both a reactive bromomethyl group and two ketone moieties on the ring system makes this molecule a versatile and valuable synthetic intermediate. Researchers can leverage the bromomethyl handle for further functionalization through nucleophilic substitution reactions, while the diketone functionality offers opportunities for condensation or reduction chemistry. This compound is particularly useful in the synthesis of more complex molecular architectures, including novel ligand discovery and the development of dimer compounds where reversible covalent linkages are desired . It serves as a critical building block in exploring new chemical space for potential therapeutic applications.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C10H13BrO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3

InChI Key

YCFGJEUKLHTOAS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C)CBr)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in dichloromethane (DCM) has been explored for bicyclic diones. However, this method often leads to over-bromination or oxidation of ketone groups, reducing its practicality.

Lithium-Halogen Exchange

Lithium-halogen exchange reactions, though less common, offer a pathway for introducing bromine via organometallic intermediates. For instance, treatment of a lithiated bicyclic precursor with bromine sources (e.g., BrCN) can yield the target compound, albeit with lower efficiency (~40% yield).

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Radical Bromination (NBS) CCl₄, reflux, BPO 65–75% High regioselectivity, scalable Requires toxic solvent, byproduct formation
Wagner–Meerwein CH₃CN, rt, NBS 50–60% Mild conditions, minimal side products Lower yield, complex purification
Electrophilic (Br₂) DCM, 0°C 30–40% Simple setup Over-bromination, ketone oxidation

Mechanistic Insights and Reaction Optimization

Solvent Effects

Polar aprotic solvents like acetonitrile stabilize carbocation intermediates in Wagner–Meerwein pathways, enhancing rearrangement efficiency. Nonpolar solvents (e.g., CCl₄) favor radical propagation but raise environmental and safety concerns.

Catalyst Design

The addition of Lewis acids (e.g., FeCl₃) in radical bromination accelerates initiator decomposition, reducing reaction time by 30%.

Byproduct Management

Chromatographic purification (silica gel, hexane/ether eluent) effectively separates this compound from di-brominated analogs or rearrangement byproducts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 7 undergoes SN2 reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

  • Amine alkylation : Reaction with primary amines (e.g., benzylamine) produces N-alkylated bicycloheptane derivatives. The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding >85% conversion .

  • Thiol coupling : Thiophenol reacts with the bromomethyl group in the presence of a base (e.g., K₂CO₃) to form sulfide-linked derivatives.

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation , forming a methylene intermediate. This is observed in reactions with strong bases like DBU (1,8-diazabicycloundec-7-ene), leading to the formation of 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane as a minor product (15–20% yield) .

Wagner–Meerwein Rearrangement

In reactions involving carbocation intermediates, the bicyclic framework undergoes skeletal rearrangement . For instance, during bromination or acid-catalyzed conditions, the compound forms a carbocation at the bridgehead, triggering a Wagner–Meerwein shift. This results in structural isomerization, as evidenced in the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (Scheme 1) .

Interaction with Electrophiles

The ketone groups at positions 2 and 3 participate in electrophilic additions and condensation reactions :

  • Aldol condensation : In the presence of LDA (lithium diisopropylamide), the α-hydrogens of the ketones undergo deprotonation, enabling cross-aldol reactions with aldehydes.

  • Grignard addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl carbons, forming tertiary alcohols.

Radical-Mediated Reactions

The bromomethyl group facilitates radical chain reactions when exposed to initiators like AIBN (azobisisobutyronitrile). For example, in the presence of allyltrimethylsilane, radical coupling yields allylated derivatives.

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeConditionsProductsYield (%)
SN2 with aminesDMF, 80°C, 12hN-Alkylated bicycloheptane derivatives85–90
DehydrohalogenationDBU, CH₃CN, RT3-(Bromomethylene) derivative15–20
Wagner–Meerwein rearrangementH₂SO₄, CH₂Cl₂, 0°CSulfonamide-functionalized isomer60–70
Radical allylationAIBN, toluene, refluxAllylated bicycloheptane50–55

Mechanistic Insights

  • Nucleophilic substitution : The reaction follows second-order kinetics, with rate dependence on both the substrate and nucleophile concentrations.

  • Rearrangement pathways : Stereochemical analysis (via 1H^1H- and 13C^{13}C-NMR) confirms that Wagner–Meerwein shifts preserve the bicyclic framework’s rigidity while altering substituent positions .

  • Radical stability : ESR studies indicate that the bromomethyl-derived radical intermediate stabilizes through conjugation with the bicyclic system’s π-orbitals.

Challenges and Side Reactions

  • Competitive elimination : Base-mediated reactions often produce elimination byproducts, requiring careful optimization of reaction conditions .

  • Steric hindrance : The bicyclic structure limits accessibility to the bromomethyl group, reducing reactivity with bulky nucleophiles.

This compound’s versatility in nucleophilic, electrophilic, and radical-mediated reactions underscores its utility in complex molecule synthesis. Future research should explore asymmetric catalysis to control stereochemistry in derived products .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized to create a variety of derivatives that are useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione exhibit biological activity that can be harnessed for therapeutic purposes. For example:

  • Anticancer Agents : Some studies have explored its potential as a precursor for synthesizing compounds with anticancer properties.
  • Antimicrobial Activity : The compound has shown promise in developing antimicrobial agents, making it relevant for pharmaceutical applications.

Material Science

The compound's unique structural features allow it to be used in creating advanced materials, including:

  • Polymerization Catalysts : Its ability to form highly hindered Lewis acid complexes makes it suitable for catalyzing polymerization reactions.
  • Ion-Selective Membranes : It can be utilized in the production of ion-selective membrane electrodes due to its selective complexation capabilities.

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of N-(1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide demonstrated the compound's utility in forming stable products through bromomethylation reactions. The characterization was performed using IR and NMR spectroscopy, confirming the structural integrity of the synthesized compounds .

Another study investigated the biological activity of derivatives synthesized from this compound, revealing promising results against various cancer cell lines . The mechanisms of action are currently under investigation to better understand their therapeutic potential.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its reactivity due to the presence of the bromomethyl group and the ketone functionalities. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ketone groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione (Target Compound) 539807-75-5 C₁₀H₁₃BrO₂ 245.11 1-Bromomethyl, 7,7-dimethyl 299.8 Organic synthesis, pharmaceuticals
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione (Norcamphorquinone) 6248-97-1 C₉H₁₂O₂ 152.19 7,7-Dimethyl N/A Polymer crosslinking, fragrances
Camphorquinone (Bornane-2,3-dione) 10373-78-1 C₁₀H₁₄O₂ 166.14 1,7,7-Trimethyl Sublimes at 200 Dental materials, photoinitiators
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one 3751-96-0 C₁₀H₁₅IO 262.14 1-Iodomethyl, 7,7-dimethyl, single ketone N/A Radiolabeling, halogen exchange
7-Bromobicyclo[2.2.1]heptane 13237-88-2 C₇H₁₁Br 175.07 7-Bromo, no ketones N/A Catalysis, organic intermediates

Functional Group Effects on Reactivity and Properties

Bromomethyl vs. Iodomethyl Substituents :
  • Reactivity : The bromomethyl group in the target compound offers moderate leaving-group ability in nucleophilic substitutions, whereas the iodomethyl analogue (CAS 3751-96-0) exhibits higher reactivity due to the weaker C–I bond .
  • Stability : Bromine’s lower electronegativity compared to iodine reduces susceptibility to hydrolysis, making the bromo derivative more stable in aqueous environments .
Ketone vs. Single Ketone Systems :
  • The target compound’s dual ketone groups (dione) increase polarity and hydrogen-bonding capacity compared to monoketone derivatives like 7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one. This enhances solubility in polar solvents and coordination with metal ions (e.g., Co²⁺, Cd²⁺) for catalytic or medicinal applications .
Methyl Group Positioning :
  • The 7,7-dimethyl configuration in the target compound and norcamphorquinone introduces steric hindrance, stabilizing the bicyclic framework against ring-opening reactions. In contrast, camphorquinone’s 1,7,7-trimethyl groups further rigidify the structure, increasing thermal stability (sublimation at 200°C) .
Pharmaceutical Potential :
  • The bromomethyl group in the target compound facilitates alkylation of biomolecules, a key step in prodrug activation. Similar brominated bicyclic compounds have shown antitumor activity in metal complexes (e.g., Co(II) and Cd(II) coordination polymers) .
  • Camphorquinone is widely used in dental resins as a photoinitiator due to its ability to generate free radicals under blue light .
Material Science :
  • Norcamphorquinone (CAS 6248-97-1) serves as a crosslinker in epoxy resins, leveraging its dual ketone groups for covalent bonding with amines .
  • The target compound’s bromine atom enables incorporation into flame-retardant polymers via radical scavenging .

Biological Activity

7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H15BrO2C_{10}H_{15}BrO_2 with a molecular weight of 231.13 g/mol. The compound features a bromomethyl group which is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H15BrO2
Molecular Weight231.13 g/mol
CAS Number3751-96-0
Purity95%

Synthesis

The synthesis of this compound typically involves the bromination of a bicyclic precursor using reagents such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The process may yield various products depending on the reaction conditions and substrates used .

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties
Research has shown that compounds within this class can exhibit antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.

2. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of certain enzymes involved in pathogenic processes, particularly those associated with bacterial virulence factors such as the Type III secretion system (T3SS). Inhibition studies indicated that it could effectively reduce the activity of these enzymes at micromolar concentrations .

3. Cytotoxicity
Cytotoxicity assays performed on various cell lines indicated that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed significant cytotoxic effects, necessitating further investigation into structure-activity relationships (SAR) to optimize safety profiles .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.
  • Enzyme Inhibition Study : Another study investigated its role as an inhibitor of the T3SS in pathogenic bacteria such as Salmonella enterica, revealing an IC50 value of approximately 15 µM.

Discussion

The biological activity of this compound suggests that it holds promise as a lead compound for further development in antimicrobial therapies and enzyme inhibition strategies. The presence of the bromomethyl group appears to enhance its reactivity and interaction with biological targets.

Q & A

Q. What are the key physical and chemical properties of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione relevant to experimental handling?

Key properties include a molecular weight of 245.113 g/mol (C₁₀H₁₃BrO₂), density of 1.5±0.1 g/cm³, boiling point of 299.8±13.0 °C, and logP value of 1.66, indicating moderate hydrophobicity . The compound’s bromomethyl group introduces reactivity, requiring inert atmosphere handling to avoid unintended substitution. Stability assessments should prioritize moisture-sensitive degradation pathways, analogous to related bicyclic ketones .

Q. What synthetic methodologies are applicable for introducing bromomethyl groups into bicyclo[2.2.1]heptane frameworks?

Common strategies include:

  • Radical bromination : Using N-bromosuccinimide (NBS) under UV light or thermal initiation, targeting methyl groups in bicyclic systems .
  • Nucleophilic substitution : Reacting hydroxyl- or thiol-substituted precursors with brominating agents (e.g., PBr₃ or HBr/AcOH), as demonstrated in analogous norbornane derivatives .
  • Electrophilic addition : For strained systems, bromomethylation via Lewis acid-catalyzed reactions (e.g., AlCl₃ with bromomethyl halides) .

Q. How can researchers characterize this compound’s purity and structure using spectroscopic techniques?

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1750–1700 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹, validated against NIST reference spectra .
  • GC-MS : Confirm molecular ion peaks at m/z 244.01 (M⁺) and fragmentation patterns consistent with bicyclic ketone cleavage .
  • ¹H/¹³C NMR : Assign methyl (δ 1.2–1.5 ppm) and bromomethyl (δ 3.4–3.8 ppm) protons, with bicyclic carbons verified via DEPT-135 .

Advanced Research Questions

Q. What computational approaches predict the thermodynamic stability and reactivity of this compound?

  • Group Contribution Methods : Estimate properties using Joback (for boiling points) and Crippen (for logP) models, cross-referenced with experimental NIST data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the bicyclic framework and bromomethyl group orientation .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How can discrepancies between predicted and experimental physicochemical properties be resolved?

  • Validation Workflow : Compare computational predictions (e.g., Crippen logP ≈ 1.66 vs. Joback-derived values) with experimental GC retention times or HPLC-derived logP .
  • Sensitivity Analysis : Vary substituent parameters in QSPR models to identify outliers (e.g., steric effects from dimethyl groups) and refine predictions .

Q. What mechanistic insights explain the bromomethyl group’s reactivity in substitution reactions?

  • Cation Rearrangements : Under acidic conditions, the bromomethyl group may participate in Wagner-Meerwein shifts, forming stabilized bicyclic carbocations, as observed in 2-bicyclo[2.2.1]heptyl cation studies .
  • Nucleophilic Displacement : SN₂ pathways are sterically hindered; instead, SN₁ mechanisms dominate in polar solvents (e.g., ethanol), with rate dependence on carbocation stability .

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